4-Phenylpiperidine

Übersicht

Beschreibung

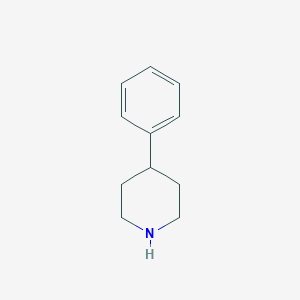

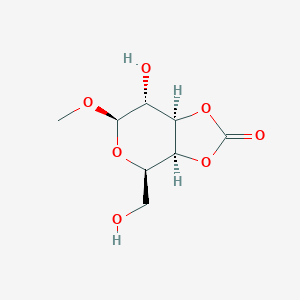

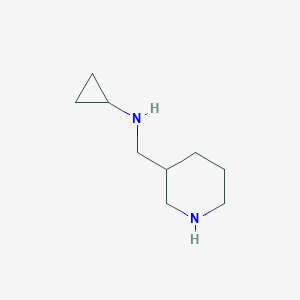

4-Phenylpiperidine is a chemical compound characterized by a benzene ring bound to a piperidine ring. It serves as the base structure for a variety of opioids, including pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . The molecular formula of this compound is C11H15N, and it has a molar mass of 161.248 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine can be achieved through various methods. One common approach involves the reaction of phenylmagnesium bromide with piperidone, followed by reduction . Another method includes the alkylation of piperidine with benzyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Phenylpiperidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Piperidinderivate umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei 4-Phenylpiperidin üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierte Verbindungen und Basen werden oft in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Piperidine und Phenylderivate .

Wissenschaftliche Forschungsanwendungen

4-Phenylpiperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Systemen und ihr Potenzial als pharmakologisches Mittel untersucht.

Medizin: 4-Phenylpiperidinderivate werden bei der Entwicklung von Analgetika und anderen therapeutischen Wirkstoffen eingesetzt.

Industrie: Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Phenylpiperidin und seinen Derivaten beinhaltet die Interaktion mit Opioidrezeptoren im zentralen Nervensystem. Diese Interaktionen führen zur Hemmung aufsteigender Schmerzbahnen, verändern die Schmerzempfindung und führen zu einer zentralen Nervensystemdepression . Zusätzlich weisen einige Derivate lokale Anästhesie-Eigenschaften auf, indem sie mit Natriumkanälen interagieren .

Wirkmechanismus

The mechanism of action of 4-Phenylpiperidine and its derivatives involves interaction with opioid receptors in the central nervous system. These interactions lead to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . Additionally, some derivatives exhibit local anesthetic properties by interacting with sodium channels .

Vergleich Mit ähnlichen Verbindungen

4-Phenylpiperidin ist aufgrund seiner strukturellen Merkmale und pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

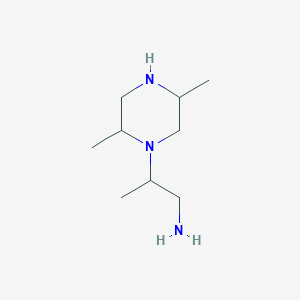

Pethidin (Meperidin): Ein Opioidanalgetikum mit ähnlichen strukturellen Merkmalen.

Ketobemidon: Ein weiteres Opioidanalgetikum, das von 4-Phenylpiperidin abgeleitet ist.

Alvimopan: Zur Behandlung des postoperativen Ileus eingesetzt.

Loperamid: Ein Mittel gegen Durchfall.

Diphenoxylat: Zur Behandlung von Durchfall eingesetzt.

Diese Verbindungen teilen sich die Phenylpiperidinkernstruktur, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und pharmakologischen Wirkungen.

Eigenschaften

IUPAC Name |

4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBULQCHEUWJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227890 | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-99-3 | |

| Record name | 4-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-phenylpiperidine is an organic compound consisting of a piperidine ring substituted with a phenyl group at the 4-position. It serves as a crucial structural motif in various pharmaceuticals and bioactive molecules, including analgesics and antidepressants.

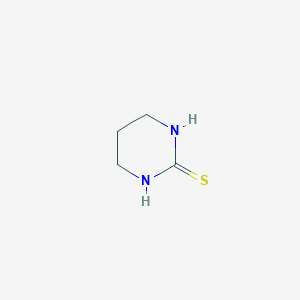

A: this compound derivatives predominantly interact with opioid receptors, particularly the μ-opioid receptor. This interaction primarily occurs through binding in a cleft-like subsite, with the piperidine ring playing a key role in positioning the molecule. [] The specific binding interactions and their downstream effects depend heavily on the substituents present on the phenyl and piperidine rings.

A: Stereochemistry is crucial for this compound's activity. Studies demonstrate that opioid receptors can differentiate between the enantiotopic edges of the piperidine ring, highlighting the importance of the "Ogston effect." For example, the (-)-(2S,4R)-enantiomer of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine exhibits significantly higher analgesic potency compared to its enantiomer. []

A: Modifications to the para-position of the phenyl ring in this compound derivatives significantly influence their affinity for MAO-A and MAO-B. Para-substituents with low dipole moments enhance MAO-A affinity, whereas high dipole moment groups lead to weak or no affinity. Conversely, MAO-B affinity is influenced by the size and polarity of the para-substituent, with large hydrophobic groups increasing affinity. []

A:

- Analgesic activity: Replacing the N-methyl group in pethidine (a this compound derivative) with a tertiary amino alkyl group yields compounds with varying analgesic potencies. []

- α1a adrenoceptor antagonism: Introducing substituted phenylpiperazine side chains into dihydropyrimidinone-linked this compound derivatives generates compounds like (+)-38, exhibiting desirable α1a adrenoceptor antagonism and minimized μ-opioid agonist activity. [, ]

- 5-HT modulating activity: Enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines, including the antidepressant paroxetine, demonstrate potent inhibition of serotonin reuptake, highlighting the impact of stereochemistry on 5HT modulation. []

A: Computational tools like Comparative Molecular Field Analysis (CoMFA) help develop 3D-QSAR models to predict the biological activities of this compound derivatives as μ-opioid agonists. These models provide insights into the steric and electrostatic interactions contributing to agonist activity and facilitate the understanding of ligand-receptor interactions. []

A: While specific data on the environmental impact of this compound is limited within the provided research, the development of synthetic routes that minimize volatile intermediates, like those utilizing fluorous tags and organogermanium linkers, presents opportunities to reduce environmental impact during the production of this compound derivatives. [, ]

ANone: Future research will likely focus on:

- Developing compounds with improved selectivity profiles: This includes minimizing off-target effects like μ-opioid agonism in α1a adrenoceptor antagonists. [, ]

- Exploring novel therapeutic applications: The discovery of this compound derivatives acting as 5-HT2C receptor positive allosteric modulators opens avenues for treating conditions like obesity and substance use disorders. []

- Optimizing drug delivery and targeting: This involves creating compounds with enhanced drug-like properties, such as improved pharmacokinetics and reduced off-target interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)